molecular formula C15H21N B2948423 N-benzylspiro[3.4]octan-5-amine CAS No. 1866642-27-4

N-benzylspiro[3.4]octan-5-amine

Cat. No.: B2948423
CAS No.: 1866642-27-4
M. Wt: 215.34
InChI Key: MFDAPFSBEHYLQY-UHFFFAOYSA-N
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Description

N-benzylspiro[3.4]octan-5-amine: is a chemical compound with the molecular formula C15H21N and a molecular weight of 215.33 g/mol It is characterized by a spirocyclic structure, which includes a benzyl group attached to a spiro[34]octane core

Scientific Research Applications

N-benzylspiro[3.4]octan-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and chemical products. Its unique structure can impart desirable properties to polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzylspiro[3.4]octan-5-amine typically involves the following steps:

    Formation of the Spirocyclic Core: The spiro[3.4]octane core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction. Benzyl halides, such as benzyl chloride or benzyl bromide, are commonly used as reagents in this step. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, to promote the nucleophilic attack on the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzylspiro[3.4]octan-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Benzyl halides, alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N-benzylspiro[3.4]octan-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-benzylspiro[3.4]octan-5-amine can be compared with other spirocyclic amines, such as:

    N-benzylspiro[3.5]nonan-6-amine: Similar structure but with a different ring size, leading to variations in chemical reactivity and biological activity.

    N-benzylspiro[2.4]heptan-4-amine: Smaller ring size, which may affect its stability and interactions with molecular targets.

    N-benzylspiro[4.4]decane-6-amine: Larger ring size, potentially resulting in different physical and chemical properties.

The uniqueness of this compound lies in its specific ring size and the presence of the benzyl group, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

N-benzylspiro[3.4]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16-14-8-4-9-15(14)10-5-11-15/h1-3,6-7,14,16H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDAPFSBEHYLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCC2)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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